molecular formula C11H18N4O B2700838 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole CAS No. 2138118-61-1

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B2700838
CAS No.: 2138118-61-1
M. Wt: 222.292
InChI Key: UHYOSMGXIIBQDT-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole is a synthetically designed small molecule that incorporates the 1,2,4-triazole pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest for research in neuroscience and anticonvulsant drug discovery. Its core structure suggests potential for interaction with the GABAergic system, which is a primary target for anticonvulsant and anxiolytic therapies . Recent scientific investigations into structurally similar 1,2,4-triazole derivatives have demonstrated potent activity in established models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . These potent analogues are believed to exert their effects by binding to the benzodiazepine site of the GABAA receptor, enhancing the inhibitory neurotransmitter GABA's effect in the brain, and increasing GABA content in brain tissue . The specific stereochemistry ((3S,4S)) of this compound is a critical feature for optimal interaction with its biological target, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel mechanisms for managing neurological conditions and to develop new therapeutic candidates with improved efficacy and safety profiles. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYOSMGXIIBQDT-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=N1)C2CNCC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NNC(=N1)[C@@H]2CNC[C@H]2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the construction of the pyrrolidine ring, followed by the introduction of the cyclopropyl group and the triazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace certain substituents under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential antifungal properties of triazole derivatives. For instance, compounds with triazole scaffolds have been synthesized and evaluated for their efficacy against various fungal strains, including Candida albicans. These studies indicate that certain derivatives exhibit greater antifungal activity compared to traditional treatments like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

Case Study: Synthesis and Efficacy

A notable study synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These compounds were tested against strains of Candida and demonstrated significant antifungal activity, suggesting that modifications to the triazole structure can enhance its therapeutic potential .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing a 1,2,4-triazole moiety can inhibit cell proliferation in various cancer cell lines. For example, a study identified a derivative with significant cytotoxic effects against HT29 colon cancer cells, demonstrating the potential of triazoles as anticancer agents .

Data Table: Anticancer Activity of Triazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
55.7 TZHT2912.5Inhibition of phospholipid-dependent kinase 1
53.7 TZMCF715.0Induction of apoptosis
3AA54910.0Cell cycle arrest

Inhibition of Protein Tyrosine Phosphatases

Another significant application of triazole derivatives is their role as inhibitors of protein tyrosine phosphatases (PTPs). For instance, vociprotafib has been identified as an orally bioavailable inhibitor targeting SHP2 (Src homology region 2 domain phosphatase), which plays a crucial role in cancer signaling pathways . The structural modifications in triazoles can enhance their specificity and potency against these targets.

Antimicrobial Properties

In addition to antifungal and anticancer activities, triazoles have shown promise as antimicrobial agents. Studies have reported that certain triazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, synthesized compounds based on the triazole framework demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents, molecular weights, and applications among the target compound and analogs:

Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Applications/Properties
Target compound 3: Cyclopropylpyrrolidine; 5: Methoxymethyl ~258.29 Potential enzyme inhibition, drug lead
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole () 3: Methyl; 5: Methoxypyrrolidine 182.20 Pharmaceutical intermediates, agrochemicals
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol () 3: S-Alkyl; 4: Chlorophenyl; 5: Pyrrole Varies (e.g., ~400-500) Antimicrobial, molecular docking targets
rac-5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride () 3: Methyl; 5: Cyclopropylpyrrolidine 265.19 (dihydrochloride) Preclinical research (structural analog)
Key Observations:
  • Cyclopropyl vs.
  • Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound likely enhances aqueous solubility relative to the methyl group in , which may improve bioavailability.
  • S-Alkyl/Chlorophenyl Derivatives : Compounds with S-alkyl or chlorophenyl groups () exhibit distinct electronic properties, favoring interactions with hydrophobic enzyme pockets, as seen in molecular docking studies.

Biological Activity

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole is a novel compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly due to their anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₈Cl₂N₄
Molecular Weight 291.22 g/mol
CAS Number 2138367-15-2
IUPAC Name This compound; dihydrochloride

Synthesis

The synthesis of this compound typically involves multi-step reactions that ensure the correct stereochemistry and functionalization of the triazole ring. The process often includes cyclizations and alkylation steps under controlled conditions to maximize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar triazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The XTT assay has been employed to evaluate these effects quantitatively. Notably, derivatives containing a 3-amino-1,2,4-triazole core exhibited promising dual anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression:

  • Enzyme Inhibition : It is believed that the compound may inhibit key enzymes involved in cellular proliferation and angiogenesis. For example, thymidine phosphorylase (TP), an enzyme linked to tumor growth and angiogenesis, has been targeted by similar triazole compounds .
  • Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis. This modulation can lead to enhanced therapeutic efficacy against tumors .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Anticancer Evaluation : A study focused on a series of triazole derivatives showed that those with structural similarities to our compound had significant cytotoxic effects on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values indicating low toxicity against normal cells .
  • Antimicrobial Assessment : Another investigation tested various triazole derivatives against a panel of pathogens. The findings revealed that some derivatives exhibited potent antibacterial activity with MIC values in the low microgram range .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole?

  • Methodological Answer : Synthesis of structurally similar 1,2,4-triazole derivatives often involves multi-step protocols:
  • Step 1 : Acylation of pyrrolidine precursors with cyclopropane-containing reagents to establish stereochemistry (critical for (3S,4S) configuration) .
  • Step 2 : Hydrazinolysis to form the triazole core, followed by nucleophilic addition of methoxymethyl groups. Reaction conditions (e.g., anhydrous solvents, 60–80°C) must be tightly controlled to avoid side reactions .
  • Step 3 : Alkaline cyclization or thiourea-mediated cyclization to finalize the heterocyclic structure. Purity is verified via HPLC with diode-array detection .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • ¹H-NMR : Resolves stereochemistry of the cyclopropylpyrrolidine moiety and methoxymethyl group (e.g., coupling constants for axial/equatorial protons) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. Electrospray ionization (ESI) is preferred for polar triazole derivatives .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can molecular docking strategies predict biological targets for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with active sites compatible with the compound’s substituents (e.g., lanosterol 14-α-demethylase for antifungal activity, as in ). Use Protein Data Bank (PDB) entries like 3LD6 for homology modeling .
  • Docking Workflow :

Prepare the ligand: Optimize 3D conformation using Gaussian09 with B3LYP/6-31G(d) basis set.

Grid box setup in AutoDock Vina: Focus on catalytic pockets (e.g., COX-2’s arachidonic acid binding site).

Validate with known inhibitors (e.g., docking scores ≤-7.0 kcal/mol suggest strong binding) .

Q. How to resolve contradictions in activity data across different biological assays?

  • Methodological Answer :
  • Orthogonal Assays : If a compound shows inhibition against both kinases (e.g., anaplastic lymphoma kinase) and cyclooxygenase-2 (COX-2), perform:

Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Cellular assays : Use siRNA knockdowns to confirm target specificity (e.g., reduced activity in kinase-deficient cell lines) .

  • ADME Analysis : Assess metabolic stability (e.g., CYP450 interactions via liver microsomes) to rule out false positives from metabolite interference .

Q. What strategies enhance the compound’s bioavailability given its heterocyclic structure?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) to improve membrane permeability. Monitor stability in simulated gastric fluid (pH 1.2) .
  • Salt Formation : React with succinic acid or HCl to enhance aqueous solubility. Characterize salts via DSC and PXRD to confirm crystallinity .

Data-Driven Research Questions

Q. How to optimize reaction yields for stereospecific synthesis of the cyclopropylpyrrolidine moiety?

  • Methodological Answer :
  • Catalyst Screening : Test chiral catalysts like Jacobsen’s Co-salen for asymmetric cyclopropanation. Yields >70% enantiomeric excess (ee) are achievable with tert-butyl diazoacetate .
  • Reaction Monitoring : Use in-situ FTIR to track diazo decomposition (N₂ release at 2100–2200 cm⁻¹) and optimize stoichiometry .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., methoxymethyl demethylation or triazole ring oxidation) .
  • Validation : Compare with in vitro hepatocyte assays. LC-MS/MS detects metabolites like 5-hydroxymethyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.